molecular formula C13H18O B8806664 2-(4-Methylphenyl)cyclohexan-1-ol

2-(4-Methylphenyl)cyclohexan-1-ol

Cat. No.: B8806664
M. Wt: 190.28 g/mol
InChI Key: RQYIVDKZUCZTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)cyclohexan-1-ol is a chiral cyclohexanol derivative of interest in organic chemistry and pharmaceutical research. Compounds within the cyclohexanol structural class are frequently investigated as key synthetic intermediates or core structures for the development of novel bioactive molecules . Research into structurally similar compounds has indicated potential for a range of biological activities; for instance, certain cyclohexanol derivatives have been studied for their antinociceptive properties in experimental models . Furthermore, related chemical scaffolds are explored in neuropharmacological research, including as potential cholinesterase inhibitors, which is a relevant pathway in the study of neurodegenerative conditions . The methylphenyl substitution on the cyclohexane ring makes this compound a valuable scaffold for structure-activity relationship (SAR) studies, particularly in medicinal chemistry programs aimed at developing new therapeutic agents. As a building block, it can be used to generate more complex, target-oriented molecules. Researchers can utilize this compound in asymmetric synthesis, catalyst development, and as a precursor for various pharmacologically relevant heterocycles. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. CAS Number: 21666-91-1 Molecular Formula: C13H18O Molecular Weight: 190.28 g/mol

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(4-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3

InChI Key

RQYIVDKZUCZTSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCC2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-Methylphenyl)cyclohexan-1-ol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₃H₁₈O 190.28 4-Methylphenyl at C2 Hypothetical structure [Inferred]
4-Methoxycyclohexan-1-ol C₇H₁₄O₂ 130.19 Methoxy at C4 High polarity; solvent applications
4-Ethyl-1-phenylcyclohexan-1-ol C₁₄H₂₀O 204.31 Phenyl at C1, ethyl at C4 Lipophilic; synthetic intermediate
Venlafaxine C₁₇H₂₇NO₂ 277.40 4-Methoxyphenyl, dimethylaminoethyl Antidepressant drug
4-Methyl-1-phenylcyclohexanol C₁₃H₁₈O 190.28 Phenyl at C1, methyl at C4 Synthetic intermediate
Key Observations:
  • Lipophilicity: The 4-methylphenyl group in this compound likely increases lipophilicity compared to polar substituents like methoxy (logP ~2.58 for 4-isobutylcyclohexanol analogs ). This property may enhance membrane permeability in biological systems.
  • Steric Effects: Substituent position (C1 vs. C2) influences stereochemistry and molecular interactions.
  • Biological Activity: Analogs like Venlafaxine demonstrate the impact of functional groups (e.g., dimethylaminoethyl) on CNS penetration and therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methylphenyl)cyclohexan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Nucleophilic substitution : React 4-methylphenylmagnesium bromide with cyclohexene oxide under anhydrous conditions, followed by acid-catalyzed ring closure to form the cyclohexanol backbone .
  • Catalytic hydrogenation : Reduce 2-(4-methylphenyl)cyclohexanone using Pd/C or Raney Ni under H₂ pressure (1–3 atm) in ethanol at 50–80°C .
  • Yield optimization : Use kinetic monitoring (e.g., in situ FTIR) to track intermediate formation and adjust stoichiometry (e.g., Grignard reagent:epoxide ratio ≥1.2:1) .

Q. How can HPLC and NMR be utilized to confirm the purity and structure of this compound?

  • HPLC analysis : Employ a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Retention time and UV absorbance (λ = 254 nm) validate purity (>98%) .
  • NMR characterization :

  • ¹H NMR : Identify the hydroxyl proton (δ 1.8–2.1 ppm, broad singlet) and methylphenyl substituents (δ 2.3 ppm, singlet for –CH₃; δ 7.1–7.3 ppm for aromatic protons) .
  • ¹³C NMR : Confirm cyclohexanol carbons (δ 70–75 ppm for C-OH) and aryl carbons (δ 125–140 ppm) .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they impact experimental design?

  • logP determination : Use shake-flask partitioning (octanol/water) or computational tools (e.g., MarvinSketch) to estimate logP ≈ 3.2, indicating moderate lipophilicity .
  • Solubility : Poor aqueous solubility (<1 mg/mL) necessitates dissolution in DMSO or ethanol for biological assays .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10 v/v) at 0.8 mL/min. Baseline separation (α >1.5) of (1R,2S) and (1S,2R) enantiomers is achievable .
  • Dynamic kinetic resolution : Employ enzyme-catalyzed esterification (e.g., Candida antarctica lipase B) to selectively modify one enantiomer .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the biological interactions of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic/electrophilic sites .
  • Docking studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to assess metabolic pathways and inhibitory potential .

Q. How can conflicting data on the compound’s biological activity (e.g., IC₅₀ variations) be resolved?

  • Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences (1 mM vs. 100 µM) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and qRT-PCR for downstream gene expression .

Q. What strategies mitigate oxidation of the cyclohexanol moiety during long-term stability studies?

  • Antioxidant additives : Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in formulations .
  • Degradation kinetics : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify oxidation byproducts (e.g., cyclohexanone derivatives) .

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